N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide
Overview
Description
N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide typically involves the reaction of 2-bromothiazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted thiazole derivatives, while oxidation can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand the interaction of thiazole derivatives with biological targets, which can provide insights into their mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. Thiazole derivatives are known to inhibit the biosynthesis of certain bacterial lipids, which can lead to antimicrobial effects . Additionally, they can interact with enzymes or receptors involved in cancer cell proliferation, leading to anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has similar structural features and is also studied for its antimicrobial and anticancer activities.
2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.
Uniqueness
N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which can enhance its biological activity and stability. The trifluoromethyl group is known to improve the pharmacokinetic properties of compounds, making them more effective as potential drugs.
Biological Activity
N-(2-bromothiazol-4-yl)-2,2,2-trifluoroacetamide is a compound with notable structural characteristics that suggest potential biological activity. This article reviews the biological properties of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound possesses the molecular formula . Its structure features a thiazole ring substituted with a bromine atom and a trifluoroacetamide group. The presence of the trifluoromethyl group (CF3) and the bromo (Br) substituent enhances its lipophilicity and may influence its interaction with biological targets .
Antimicrobial Properties
Compounds that contain thiazole rings are often associated with antimicrobial and antifungal properties. Preliminary studies indicate that this compound may exhibit similar activities. Research has shown that thiazole derivatives can inhibit growth in various microbial strains, suggesting that this compound could be effective against bacterial and fungal infections .
Interaction with Enzymes
Research indicates that this compound may interact with specific enzymes involved in disease pathways. For instance, compounds with similar structures have been found to inhibit deubiquitylating enzymes, which play a crucial role in cancer cell proliferation and survival. This suggests a potential application in cancer therapy .
In Silico Studies
In silico docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies can help identify potential therapeutic targets for further investigation. For example, similar thiazole derivatives have shown promising results in binding to protein targets implicated in cancer and inflammation.
Comparative Analysis of Similar Compounds
A comparative analysis of structurally related compounds highlights the unique features of this compound. The following table summarizes some related compounds and their unique properties:
Compound Name | Similarity | Unique Features |
---|---|---|
N-(5-bromothiazol-4-yl)-2,2,2-trifluoroacetamide | 0.80 | Different position of bromine substitution |
2-Amino-5-bromo-4-methylthiazole | 0.77 | Contains an amino group instead of trifluoroacetamide |
5-Bromo-1,3-thiazole derivatives | 0.76 | Broader structural variations |
This comparative analysis underscores how different substituents influence the reactivity and potential applications of these compounds in medicinal chemistry.
Properties
IUPAC Name |
N-(2-bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2OS/c6-4-11-2(1-13-4)10-3(12)5(7,8)9/h1H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTZPTRXZUOVFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606399 | |
Record name | N-(2-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50606399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59134-90-6 | |
Record name | N-(2-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50606399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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